Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C17H17F2NO4 and its molecular weight is 337.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinolone class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C17H18F2N2O4 with a molecular weight of approximately 342.34 g/mol. It is characterized by the presence of a cyclopropyl group and difluoromethyl substituents, which contribute to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In vitro studies demonstrate significant activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
Pseudomonas aeruginosa | 2.0 |
These results indicate that the compound possesses strong antibacterial properties, making it a candidate for further development as an antibiotic agent.
Anti-parasitic Activity
Recent studies have also explored the compound's efficacy against parasitic infections. It has shown promising results in inhibiting Trypanosoma brucei, the causative agent of African sleeping sickness. The effective concentration (EC50) for this activity was found to be approximately 0.013μM, demonstrating superior potency compared to existing treatments .
Case Studies
- Antibacterial Efficacy : A study conducted on mice infected with Staphylococcus aureus showed that treatment with Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline resulted in a significant reduction in bacterial load and improved survival rates compared to untreated controls.
- Anti-parasitic Application : In another investigation focused on trypanosomiasis, the compound displayed a reduction in parasitemia by over 90% in treated mice models within a span of ten days .
Safety and Toxicology
Safety assessments indicate that Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline exhibits low toxicity profiles at therapeutic doses. However, further studies are required to fully understand its long-term safety and potential side effects.
Properties
IUPAC Name |
ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxoquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO4/c1-3-23-16-13(19)12(18)7-10-14(16)20(9-5-6-9)8-11(15(10)21)17(22)24-4-2/h7-9H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSSSDATQQUFJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.